molecular formula C5H6N2O2 B589961 2-(Hydroxymethyl)pyrimidin-5-OL CAS No. 132260-00-5

2-(Hydroxymethyl)pyrimidin-5-OL

Cat. No.: B589961
CAS No.: 132260-00-5
M. Wt: 126.115
InChI Key: COTTZWBSHVBNTK-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)pyrimidin-5-OL is a heterocyclic organic compound that contains a pyrimidine ring substituted with a hydroxymethyl group at the 2-position and a hydroxyl group at the 5-position Pyrimidines are important building blocks in biochemistry, particularly in the structure of nucleic acids such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)pyrimidin-5-OL typically involves the reaction of pyrimidine derivatives with formaldehyde and subsequent oxidation. One common method is the reaction of 2,4-dihydroxypyrimidine with formaldehyde under basic conditions to form the hydroxymethyl derivative. This is followed by oxidation using reagents such as hydrogen peroxide or other oxidizing agents to introduce the hydroxyl group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)pyrimidin-5-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using strong oxidizing agents.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)pyrimidin-5-OL.

    Reduction: 2-(Hydroxymethyl)pyrimidin-5-amine.

    Substitution: 2-(Alkoxymethyl)pyrimidin-5-OL or 2-(Acylmethyl)pyrimidin-5-OL.

Scientific Research Applications

2-(Hydroxymethyl)pyrimidin-5-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in biochemical pathways and as a precursor to nucleic acid analogs.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)pyrimidin-5-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxymethyl and hydroxyl groups can form hydrogen bonds with target molecules, affecting their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

2-(Hydroxymethyl)pyrimidin-5-OL can be compared with other pyrimidine derivatives such as:

    2-(Hydroxymethyl)pyrimidine: Lacks the hydroxyl group at the 5-position.

    5-Hydroxypyrimidine: Lacks the hydroxymethyl group at the 2-position.

    2,4-Dihydroxypyrimidine: Contains hydroxyl groups at the 2- and 4-positions but lacks the hydroxymethyl group.

Properties

IUPAC Name

2-(hydroxymethyl)pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-3-5-6-1-4(9)2-7-5/h1-2,8-9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTTZWBSHVBNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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